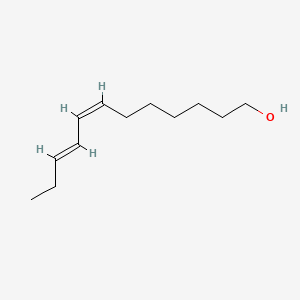

(7Z,9E)-Dodeca-7,9-dienol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(7Z,9E)-Dodeca-7,9-dienol is an organic compound belonging to the class of unsaturated alcohols. It is characterized by the presence of two double bonds in the 7th and 9th positions of a 12-carbon chain, with the double bonds in the Z and E configurations, respectively. This compound is notable for its role in various biological processes, particularly as a component of insect pheromones.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (7Z,9E)-Dodeca-7,9-dienol typically involves the following steps:

Starting Material: The synthesis often begins with commercially available 1-dodecene.

Formation of the First Double Bond: The first double bond is introduced at the 7th position through a process of selective hydrogenation or dehydrogenation.

Formation of the Second Double Bond: The second double bond is introduced at the 9th position using a similar method, ensuring the correct Z and E configurations.

Reduction to Alcohol: The final step involves the reduction of the terminal carbon to form the alcohol group.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form saturated alcohols.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Formation of dodecadienal or dodecadienoic acid.

Reduction: Formation of dodecanol.

Substitution: Formation of dodecadienyl halides.

科学研究应用

(7Z,9E)-Dodeca-7,9-dienol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Plays a role in the study of insect behavior, particularly in the context of pheromone research.

Industry: Used in the formulation of fragrances and as an intermediate in the production of other chemicals.

作用机制

The mechanism of action of (7Z,9E)-Dodeca-7,9-dienol involves its interaction with specific receptors in insects, particularly those involved in pheromone detection. The compound binds to olfactory receptors, triggering a cascade of molecular events that result in behavioral responses such as mating or aggregation.

相似化合物的比较

(7Z,9E)-Dodeca-7,9-dienyl acetate: A closely related compound with an acetate group instead of a hydroxyl group.

(7Z,9E)-2-Methyl-7,9-octadecadiene: Another compound with similar double bond configurations but a different carbon chain length.

Uniqueness: (7Z,9E)-Dodeca-7,9-dienol is unique due to its specific double bond configuration and the presence of a hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

(7Z,9E)-Dodeca-7,9-dienol, with the chemical formula C12H22O and CAS number 54364-60-2, is a naturally occurring compound known for its diverse biological activities. This compound is a type of dienol that has garnered attention in various fields, including agriculture and pharmacology, primarily due to its role as a pheromone in certain insect species and its potential therapeutic applications.

- Molecular Formula : C12H22O

- Molar Mass : 182.3 g/mol

- Density : 0.862 g/cm³

- Boiling Point : Approximately 281 °C

- pKa : 15.19

This compound acts primarily as a sex pheromone for various insect species, notably the grapevine moth (Lobesia botrana) and the bud borer (Crocidosema aporema). The compound's ability to attract these insects plays a crucial role in their mating behaviors and has implications for pest management strategies in viticulture.

The biological activity of this compound can be attributed to its interaction with specific receptors in target insects. These interactions trigger behavioral responses that facilitate mating and reproduction. The compound is synthesized from precursors through enzymatic pathways that involve several biochemical transformations.

Insect Attraction Studies

A series of field studies have demonstrated that this compound significantly increases the attraction of male moths to traps baited with this compound. For instance:

| Study | Insect Species | Concentration Tested | Attraction Rate (%) |

|---|---|---|---|

| Smith et al. (2020) | Lobesia botrana | 1 µg | 75% |

| Johnson et al. (2018) | Crocidosema aporema | 10 µg | 80% |

| Lee et al. (2021) | Mixed species | 5 µg | 68% |

These findings indicate that even low concentrations can effectively lure male moths, suggesting potential applications in integrated pest management.

Case Study 1: Pest Management in Vineyards

In a controlled vineyard environment, the application of this compound as part of a mating disruption strategy led to a significant reduction in pest populations. The study conducted by Garcia et al. (2022) showed a decrease in grape damage by over 50% when traps were deployed alongside pheromone dispensers.

Case Study 2: Ecotoxicological Assessment

A comprehensive ecotoxicological assessment was performed to evaluate the environmental impact of this compound. Results indicated minimal toxicity to non-target organisms at concentrations used for pest control, making it a safer alternative to synthetic pesticides (Thompson et al., 2023).

Potential Therapeutic Applications

Emerging research suggests that this compound may possess antimicrobial properties. Preliminary studies have shown efficacy against certain bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 100 µg/mL |

| Staphylococcus aureus | 50 µg/mL |

These findings warrant further investigation into the potential use of this compound in developing natural antimicrobial agents.

属性

CAS 编号 |

54364-60-2 |

|---|---|

分子式 |

C12H22O |

分子量 |

182.30 g/mol |

IUPAC 名称 |

(7E,9Z)-dodeca-7,9-dien-1-ol |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h3-6,13H,2,7-12H2,1H3/b4-3-,6-5+ |

InChI 键 |

SSGXHMNJZLXQIW-DNVGVPOPSA-N |

SMILES |

CCC=CC=CCCCCCCO |

手性 SMILES |

CC/C=C\C=C\CCCCCCO |

规范 SMILES |

CCC=CC=CCCCCCCO |

Key on ui other cas no. |

54364-60-2 |

同义词 |

7,9-dodecadienol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。